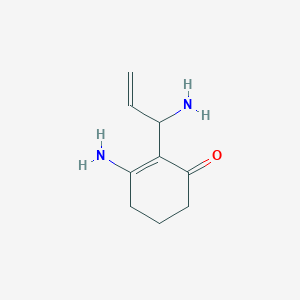
3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes both amino and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with an appropriate amine under controlled conditions to introduce the amino group. The enone functionality can be introduced through subsequent reactions involving oxidation or dehydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated amines.
Scientific Research Applications
3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the enone group can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propene: Shares the amino and enone functionalities but has a simpler structure.
2-Propen-1-amine: Similar in having an amino group attached to a propene chain.
Uniqueness
3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one is unique due to its cyclohexenone core, which provides additional stability and reactivity compared to simpler analogs
Properties
CAS No. |
918428-11-2 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-2-(1-aminoprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14N2O/c1-2-6(10)9-7(11)4-3-5-8(9)12/h2,6H,1,3-5,10-11H2 |
InChI Key |
YPZQKDRMQRPSDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(CCCC1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
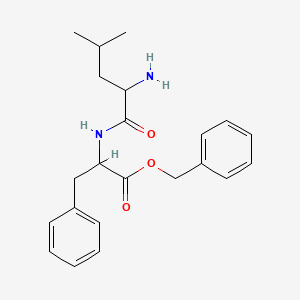
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
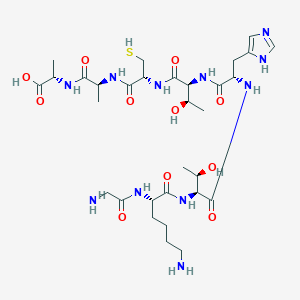
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

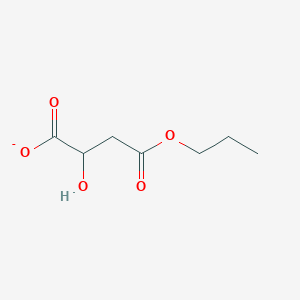
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
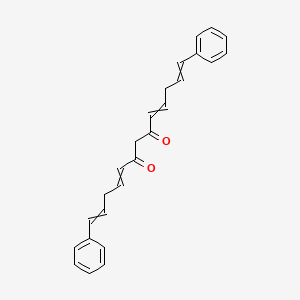
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
